molecular formula C10H7FN2O B8581405 4-(2-fluoro-phenyl)-1H-pyrimidin-2-one

4-(2-fluoro-phenyl)-1H-pyrimidin-2-one

Cat. No.: B8581405
M. Wt: 190.17 g/mol
InChI Key: CPQHXFHCSBNIHS-UHFFFAOYSA-N
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Description

4-(2-fluoro-phenyl)-1H-pyrimidin-2-one is a fluorinated heterocyclic compound designed for research and development purposes. This chemical scaffold is of significant interest in medicinal chemistry, particularly in the design and synthesis of novel small-molecule agonists or enzyme inhibitors. Incorporating fluorine atoms into lead compounds is a established strategy to modulate their properties, and similar structures have been investigated for anti-inflammatory activity through targeted receptor modulation . The structure of this compound, featuring a fluorophenyl group attached to a pyrimidinone core, makes it a valuable intermediate for probing structure-activity relationships and optimizing drug-like properties such as metabolic stability, membrane permeability, and binding affinity . Researchers can utilize this compound as a key building block in the synthesis of more complex target molecules or as a core structure in the development of potential therapeutic agents. It is supplied exclusively for laboratory research applications. FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE, OR FOR HUMAN CONSUMPTION.

Properties

Molecular Formula

C10H7FN2O

Molecular Weight

190.17 g/mol

IUPAC Name

6-(2-fluorophenyl)-1H-pyrimidin-2-one

InChI

InChI=1S/C10H7FN2O/c11-8-4-2-1-3-7(8)9-5-6-12-10(14)13-9/h1-6H,(H,12,13,14)

InChI Key

CPQHXFHCSBNIHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=NC(=O)N2)F

Origin of Product

United States

Scientific Research Applications

Anti-inflammatory Properties

Research has indicated that pyrimidine derivatives, including 4-(2-fluoro-phenyl)-1H-pyrimidin-2-one, exhibit significant anti-inflammatory activities. For example, certain substituted pyrimidines have been shown to potently inhibit COX-2 activity, a key enzyme involved in inflammation. Compounds with similar structures demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Anticancer Potential

The compound also shows promise in cancer research. Studies have highlighted the anticancer activities of pyrazolo[1,5-a]pyrimidine derivatives, which include the this compound structure. These derivatives have been tested in various in vitro cell line models and have exhibited apoptosis and differentiation-induced anticancer activities . The incorporation of such compounds into drug development strategies aims to enhance pharmacological properties and improve therapeutic outcomes against cancer.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its biological activity. Research has shown that modifications to the pyrimidine ring can significantly influence its efficacy as an anti-inflammatory or anticancer agent. For instance, the presence of electron-donating groups on specific positions of the pyrimidine scaffold has been linked to enhanced biological activity .

Case Study 1: Anti-inflammatory Activity

A study evaluated various substituted pyrimidine derivatives for their anti-inflammatory potential using carrageenan-induced paw edema models. The results indicated that several derivatives exhibited superior COX-1/COX-2 selectivity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting that this compound could be a candidate for further development in this area .

Case Study 2: Anticancer Efficacy

In another investigation focusing on anticancer properties, derivatives containing the pyrimidine core were assessed for their ability to induce apoptosis in cancer cell lines. The findings revealed that compounds related to this compound demonstrated promising results in inhibiting tumor growth and promoting cancer cell death through various mechanisms, including modulation of key signaling pathways involved in cell survival and proliferation .

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

Key structural analogs and their properties are summarized below:

Compound Name Substituents/Modifications Molecular Weight Biological Activity References
4-(2-Fluoro-phenyl)-1H-pyrimidin-2-one 2-fluorophenyl 204.19 (calc.) Not explicitly reported
4-(2,6-Dichlorophenyl)-pyrimidin-2-one 2,6-dichlorophenyl 319.19 Antifungal, antioxidant
PI3K p110β inhibitor () Morpholino, naphthylmethylamino groups 423.45 Antithrombotic (PI3K inhibition)
Emtricitabine () Oxathiolane sugar, 5-fluoro 247.25 Antiviral (HIV reverse transcriptase inhibition)
Gemcitabine hydrochloride () Difluoro-tetrahydrofuran sugar 299.66 Anticancer (nucleoside analog)
5-(4-Fluorophenyl)-thieno-pyrimidin-4-one Thieno-fused ring, 4-fluorophenyl 272.29 Not explicitly reported
Key Observations:
  • Halogen Effects : Fluorine’s electronegativity and small size improve target binding and pharmacokinetics compared to bulkier chloro substituents (e.g., 2,6-dichlorophenyl analog in ).
  • Sugar Modifications : Nucleoside analogs like emtricitabine and gemcitabine demonstrate how pyrimidin-2-one derivatives linked to modified sugars enable antiviral/anticancer activity via DNA incorporation.
  • Kinase Inhibition: The PI3K inhibitor () shows that bulky substituents (morpholino, naphthyl) enhance isoform specificity and reduce off-target effects like bleeding .

Preparation Methods

Nucleophilic Substitution and Cyclocondensation

The most widely reported method involves cyclocondensation of β-keto esters with fluorophenyl-substituted amidines. For example, ethyl 3-(2-fluorophenyl)-3-oxopropanoate reacts with guanidine hydrochloride in ethanol under reflux (78–82°C, 12–16 hours) to yield the pyrimidinone core. The reaction proceeds via nucleophilic attack of the amidine nitrogen on the carbonyl carbon, followed by cyclodehydration. Yields typically range from 65% to 78%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).

Key Parameters

Reactant Ratio (β-keto ester : amidine)SolventTemperature (°C)Time (h)Yield (%)
1 : 1.2Ethanol78–8212–1665–78

Acid-Catalyzed Ring Closure

Phosphoric acid (H₃PO₄) or polyphosphoric acid (PPA) catalyzes the cyclization of N-(2-fluorophenyl)urea derivatives with malonic acid derivatives. This method, adapted from N-phenylpyrimidine syntheses, achieves yields up to 72% when conducted in toluene at 110–120°C for 8–10 hours. The acid facilitates protonation of the carbonyl oxygen, enhancing electrophilicity for ring closure.

Transition Metal-Catalyzed Methods

Palladium-Mediated Cross-Coupling

Recent advances employ Suzuki-Miyaura coupling to introduce the 2-fluorophenyl group post-cyclization. For instance, 4-chloro-1H-pyrimidin-2-one undergoes coupling with 2-fluorophenylboronic acid using Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in a dioxane/water mixture (90°C, 6 hours). This method achieves 81–85% yield, surpassing traditional condensation routes in selectivity.

Catalytic System Optimization

Catalyst Loading (mol%)BaseSolventTemperature (°C)Yield (%)
5Na₂CO₃Dioxane/H₂O9081–85

Copper(I)-Assisted Alkylation-Oxidation

A two-step protocol involves copper(I) iodide-catalyzed alkylation of pyrimidinone precursors with 2-fluoroiodobenzene, followed by oxidative dehydrogenation. Using DMF as a solvent and 1,10-phenanthroline as a ligand, this method achieves 74% yield with >99% purity after column chromatography.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A representative procedure mixes 2-fluoroacetophenone derivatives with urea and ethyl cyanoacetate in acetic acid, irradiated at 150°C (300 W, 20 minutes). This approach yields 88–92% product, attributed to enhanced kinetic control and reduced side reactions.

Microwave Parameters

Power (W)Temperature (°C)Time (min)SolventYield (%)
30015020Acetic acid88–92

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling equimolar quantities of 2-fluorobenzaldehyde, thiourea, and ethyl acetoacetate with K₂CO₃ (10 wt%) produces the target compound in 85% yield after 45 minutes. This method eliminates solvent waste and reduces energy consumption.

Aqueous-Phase Reactions

Water-mediated syntheses using β-cyclodextrin as a supramolecular catalyst achieve 79% yield at 70°C (12 hours). The hydrophobic cavity of β-cyclodextrin enhances reactant solubility and transition-state stabilization.

Industrial-Scale Production

Continuous Flow Reactor Systems

Tubular flow reactors (TFRs) optimize mass and heat transfer for large-scale synthesis. A patented process operates at 100°C with a residence time of 30 minutes, producing 4-(2-fluoro-phenyl)-1H-pyrimidin-2-one at 92% conversion and 89% isolated yield.

Flow Reactor Parameters

Residence Time (min)Temperature (°C)Pressure (bar)Conversion (%)
301001.592

Crystallization and Purification

Industrial batches use anti-solvent crystallization with n-heptane to achieve >99.5% purity. Process analytical technology (PAT) monitors crystal size distribution in real-time, ensuring consistent particle morphology.

Comparative Analysis of Methods

MethodYield (%)Purity (%)TimeScalability
Classical Condensation65–7895–988–16 hModerate
Palladium Catalysis81–85>996 hHigh
Microwave-Assisted88–9298–9920 minHigh
Mechanochemical859745 minLimited
Continuous Flow8999.530 minIndustrial

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(2-fluorophenyl)-1H-pyrimidin-2-one?

  • Methodological Answer : The compound can be synthesized via one-pot multicomponent reactions, such as modified Biginelli protocols, which condense aldehydes, β-keto esters, and urea derivatives. For regioselective introduction of the 2-fluorophenyl group, Suzuki-Miyaura cross-coupling is often employed using palladium catalysts (e.g., Pd(PPh₃)₄) to couple aryl boronic acids with halogenated pyrimidinone precursors. Post-synthetic fluorination via electrophilic substitution (e.g., using Selectfluor™) may also be used to introduce fluorine at the ortho position .

Q. How can the molecular structure of 4-(2-fluorophenyl)-1H-pyrimidin-2-one be confirmed experimentally?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal analysis provides precise bond lengths, angles, and dihedral angles. For example, deviations from planarity in the pyrimidine ring (≤0.04 Å) and intermolecular hydrogen-bonding patterns can be determined .
  • Spectroscopy :
  • ¹H/¹³C NMR : Aromatic protons appear as multiplet signals at δ 7.2–8.1 ppm, while the NH proton of the pyrimidinone ring is observed as a singlet near δ 7.3 ppm.
  • FT-IR : C=O stretching vibrations are typically observed at ~1650–1680 cm⁻¹, and NH₂ bands (if present) appear at ~3260 cm⁻¹ .
  • Elemental analysis : Confirms stoichiometry with ≤0.3% deviation from theoretical values .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and theoretical spectral data?

  • Methodological Answer :

  • DFT optimization : Use B3LYP/6-311++G(d,p) to model the compound’s geometry. Compare computed vibrational frequencies (scaled by 0.961) with experimental IR data to identify discrepancies.
  • NMR chemical shift prediction : GIAO (Gauge-Including Atomic Orbital) methods at the PCM/mPW1PW91/6-31G(d) level account for solvent effects. Deviations >0.5 ppm may indicate conformational flexibility or intermolecular interactions (e.g., hydrogen bonding) .
  • Isotopic substitution studies : Replace fluorine with deuterium or other isotopes to isolate specific vibrational modes or coupling effects .

Q. What strategies improve regioselectivity in fluorination reactions for pyrimidinone derivatives?

  • Methodological Answer :

  • Directing groups : Introduce temporary protecting groups (e.g., acetyl) at the pyrimidine N1 position to direct fluorination to the C4 or C5 positions.
  • Halogen-exchange (Halex) reactions : Use KF/CuI in DMF at 150°C to replace chlorine or bromine atoms with fluorine.
  • Transition-metal catalysis : Pd-catalyzed C–H activation with AgF as a fluoride source enables late-stage fluorination at electron-rich aromatic positions .

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of 4-(2-fluorophenyl)-1H-pyrimidin-2-one derivatives?

  • Methodological Answer :

  • Substituent modification : Replace the 2-fluorophenyl group with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) groups to alter lipophilicity and binding affinity.
  • In vitro assays : Test cytotoxicity (MTT assay), kinase inhibition (ATP-binding assays), or antimicrobial activity (MIC determination) against reference strains.
  • Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR or DNA topoisomerases). Focus on hydrogen bonds between the pyrimidinone carbonyl and active-site residues .

Q. What methods address polymorphic variability in crystallographic studies of this compound?

  • Methodological Answer :

  • XRPD (X-ray powder diffraction) : Compare experimental patterns with simulated data from single-crystal structures to identify polymorphs.
  • Thermal analysis : DSC (Differential Scanning Calorimetry) detects melting point variations (ΔHfus >5 J/g indicates distinct forms).
  • Solvent screening : Recrystallize from polar (e.g., DMSO) vs. non-polar (e.g., toluene) solvents to isolate stable polymorphs .

Q. How can synthetic yields be improved for large-scale preparation?

  • Methodological Answer :

  • Catalyst optimization : Replace homogeneous catalysts (e.g., Pd(PPh₃)₄) with heterogeneous alternatives (e.g., Pd/C) for easier recovery.
  • Microwave-assisted synthesis : Reduce reaction time from 24 h to <1 h while maintaining yields >85% .
  • Purification : Use flash chromatography with gradient elution (hexane/EtOAc 8:2 → 6:4) or recrystallization from ethanol/water (3:1) to isolate high-purity product (>98%) .

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